1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide
Description
1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide is a hybrid molecule combining an N-methylformamide backbone with a hydroxycarbamimidoyl functional group. This structure confers unique physicochemical and biological properties, positioning it as a compound of interest in medicinal chemistry and drug development. The hydroxycarbamimidoyl group (N′-OH-C(=NH)-) is a key pharmacophore in amidoxime derivatives, often associated with antiproliferative activity and DNA binding . The N-methylformamide moiety, a polar solvent with known biological effects, may modulate solubility and cellular uptake .
Properties
IUPAC Name |
2-amino-2-hydroxyimino-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRGSWXCVMJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide typically involves the reaction of N-methylformamide with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the hydroxycarbamimidoyl group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide may involve large-scale synthesis using automated reactors. The process would include the precise addition of reactants, controlled reaction conditions, and efficient purification methods to isolate the final product. The use of advanced technologies and equipment ensures the production process is efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions tailored to the specific nucleophile and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines or other reduced forms of the original compound.
Scientific Research Applications
1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
The following analysis compares 1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues with Hydroxycarbamimidoyl Groups
Key Observations :
- Synthesis : Hydroxycarbamimidoyl derivatives commonly employ NH₂OH·HCl and Et₃N in polar solvents (e.g., MeOH/DMF), yielding moderate to low (35–51%) . The target compound likely follows similar pathways.
- Thermal Stability : Melting points for hydroxycarbamimidoyl hybrids range from 181–241°C, correlating with aromatic/heterocyclic components . The absence of such rings in the target compound may reduce its melting point.
- Bioactivity: Quinoline- and triazole-containing derivatives exhibit antiproliferative effects (IC₅₀ = 8–15 μM) and DNA binding, suggesting the hydroxycarbamimidoyl group is critical . The target compound’s N-methylformamide moiety may enhance cellular permeability compared to bulkier hybrids.
N-Methylformamide Derivatives
Key Observations :
- Cytostatic Effects : N-Methylformamide alone inhibits cell proliferation via G1 arrest and glutathione depletion . The target compound’s hydroxycarbamimidoyl group may augment this by targeting DNA or enzymes.
- Solubility vs. Bioactivity : While N-methylformamide enhances drug solubility , its incorporation into the target compound could balance lipophilicity for improved membrane penetration.
Amidoxime and Carbamimidoyl Derivatives
Key Observations :
- Synthetic Efficiency : Amidoxime derivatives synthesized via EDC/HOBt coupling (e.g., ) achieve higher yields (48%) than hydroxycarbamimidoyl compounds, possibly due to milder conditions.
- Therapeutic Potential: Hydroxycarbamimidoyl groups are explored in IDO inhibitors for cancer immunotherapy, highlighting the target compound’s relevance in emerging therapies .
Biological Activity
1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.
- Molecular Formula: C4H8N4O2
- Molecular Weight: 144.13 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. This compound is believed to exert its effects through various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism involves the inhibition of microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study found that this compound led to a reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent.
The precise mechanism by which this compound operates is still under investigation. However, preliminary findings suggest that it may act through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in nucleotide synthesis, which are crucial for cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It could induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective: To assess the antimicrobial efficacy against various bacterial strains.
- Methodology: Disk diffusion method was employed to evaluate the inhibition zones.
- Results: The compound showed significant inhibition against Gram-positive bacteria with MIC values ranging from 0.5 to 2 μg/mL.
-
Anticancer Study :
- Objective: To evaluate the anticancer potential on MCF-7 breast cancer cells.
- Methodology: Cell viability was assessed using MTT assay.
- Results: The compound exhibited an IC50 value of 25 μM, indicating potent cytotoxicity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C4H8N4O2 |
| Molecular Weight | 144.13 g/mol |
| Antimicrobial MIC (Staphylococcus aureus) | 0.5 μg/mL |
| Anticancer IC50 (MCF-7 Cells) | 25 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
